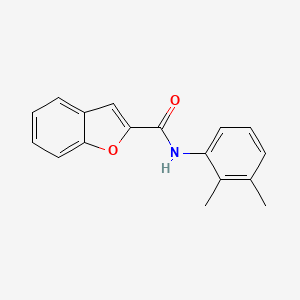

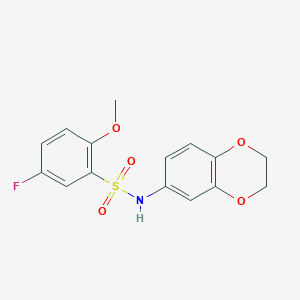

![molecular formula C17H15ClN2S B5511205 2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" belongs to a class of quinoline derivatives known for their diverse biological and chemical properties. These compounds have been the subject of extensive research due to their potential applications in various fields, excluding drug use and dosage or side effects considerations.

Synthesis Analysis

The synthesis of related quinoline derivatives involves multiple steps, including cross-recyclization reactions and cyclocondensation processes. These methods are designed to introduce specific functional groups, facilitating the synthesis of targeted quinoline compounds (Dyachenko & Dyachenko, 2008).

Molecular Structure Analysis

Molecular structure analysis using techniques such as DFT and TD-DFT/PCM calculations has been conducted on similar molecules. These studies provide insights into the optimized molecular structure, spectroscopic characterization, and the interpretation of FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectra (Wazzan et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which leads to the formation of novel substituted quinolines. These reactions are pivotal for modifying the chemical structure and properties of the compounds (Mekheimer & Kappe, 1998).

Physical Properties Analysis

Studies on related quinoline derivatives have elucidated their polycrystalline nature in powder form and their transformation into nanocrystallites within an amorphous matrix upon thermal deposition. This analysis is crucial for understanding the material's physical behavior and its potential applications (Zeyada et al., 2016).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as reactivity, electronic interactions, and stabilization energies, have been extensively studied through NBO analysis and DFT calculations. These studies offer valuable information on the compounds' reactivity and potential utility in various chemical reactions (Wazzan et al., 2016).

Scientific Research Applications

Structural and Spectroscopic Analysis

A study conducted by Wazzan, Al-Qurashi, and Faidallah (2016) employed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to analyze the molecular structure and spectroscopic characteristics of similar quinoline derivatives. Their research provides insights into the physical and chemical properties, such as electronic interactions and reactivity descriptors of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photovoltaic Applications

Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, focusing on their use in organic–inorganic photodiode fabrication. This research highlights the potential of quinoline derivatives in developing efficient energy conversion devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Research by Singh, Srivastava, and Quraishi (2016) on quinoline derivatives, including their corrosion inhibition capabilities for metals in acidic media, sheds light on the practical applications of these compounds in protecting materials from corrosion (Singh, Srivastava, & Quraishi, 2016).

Antimicrobial Activities

Nandeshwarappa et al. (2006) synthesized a series of thiopyrano[2,3-b]quinolines and evaluated their antimicrobial activities. Their findings contribute to the potential use of quinoline derivatives in developing new antimicrobial agents (Nandeshwarappa et al., 2006).

Synthesis and Reaction Studies

Mekheimer and Kappe (1998) focused on the synthesis of new quinoline-3-carbonitrile derivatives through nucleophilic substitution, expanding the understanding of the synthetic routes and chemical reactivity of these compounds (Mekheimer & Kappe, 1998).

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c18-15-7-5-12(6-8-15)11-21-17-14(10-19)9-13-3-1-2-4-16(13)20-17/h5-9H,1-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTWMYWRYGBQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-benzylsulfanyl)-5,6,7,8-tetrahydro-quinoline-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)

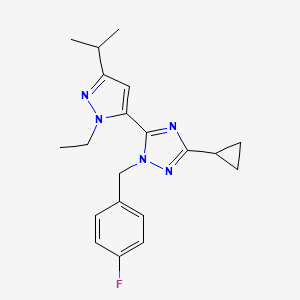

![(4-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}benzyl)dimethylamine](/img/structure/B5511134.png)

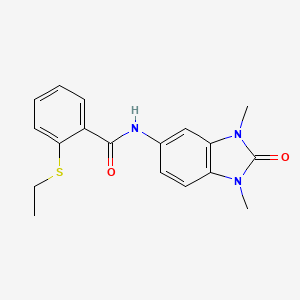

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

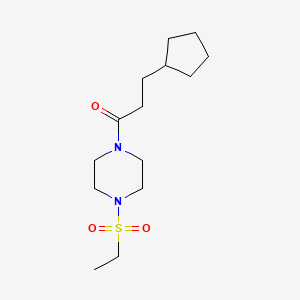

![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)

![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)